Ferroquine
CAS No.: 185055-67-8
Cat. No.: VC0527933
Molecular Formula: C23H24ClFeN3
Molecular Weight: 433.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 185055-67-8 |
---|---|
Molecular Formula | C23H24ClFeN3 |
Molecular Weight | 433.8 g/mol |
IUPAC Name | 7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) |
Standard InChI | InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2 |
Standard InChI Key | DDENDDKMBDTHAX-UHFFFAOYSA-N |
SMILES | CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES | CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] |
Appearance | Solid powder |
Antimalarial Activity of Ferroquine
Activity Against Laboratory Strains
Ferroquine demonstrates exceptional antimalarial activity against both chloroquine-susceptible and chloroquine-resistant laboratory strains of Plasmodium falciparum. Standard in vitro parasite growth inhibition assays, utilizing tritiated hypoxanthin incorporation in infected erythrocytes, have consistently shown that ferroquine maintains high potency regardless of the parasite's chloroquine sensitivity status .
Studies across multiple laboratories testing 19 different strains confirmed that ferroquine exhibits equal efficacy as a base, ditartrate, or dichlorhydrate salt . This consistency across different salt forms represents an advantage for pharmaceutical development. In animal models, ferroquine demonstrated superior efficacy compared to chloroquine. When tested in mice infected with P. berghei, infections were cured with 8.3 mg/kg/day of ferroquine administered for four days, whereas chloroquine required 30-55 mg/kg/day to cure chloroquine-susceptible strains and failed to cure resistant strains even at toxic doses .
Importantly, ferroquine showed good bioavailability via both subcutaneous and oral administration routes, which was subsequently confirmed by pharmacokinetic studies .
Efficacy on Clinical Isolates
The antimalarial potency of ferroquine has been extensively evaluated against clinical isolates from diverse geographical regions. Seven different studies assessed ferroquine's activity on blood clinical isolates infected with P. falciparum from African patients (Senegal, Gabon) and Southeast Asian patients .
Collectively, these studies tested ferroquine against 534 clinical isolates (220 from Southeast Asia and 314 from Africa). Ferroquine consistently displayed potent antimalarial activity with IC50 values below 30 nM (13 ng/mL), demonstrating comparable efficacy against both chloroquine-susceptible and chloroquine-resistant clinical isolates . For context, resistant isolates (with IC50 values over 100 nM) represented between 32% and 100% of the samples in these studies.
The activity profile of ferroquine against field isolates compared favorably with artesunate, which showed IC50 values below 4 nM (1.5 ng/mL) . This consistent efficacy against naturally occurring parasite populations with varying drug resistance profiles highlights ferroquine's potential value for addressing antimalarial drug resistance.
Comparative Analysis with Other Antimalarials
Ferroquine's activity profile distinguishes it from other antimalarials, including its parent compound chloroquine. A key advantage of ferroquine is the absence of cross-resistance with chloroquine or other currently used antimalarials . This characteristic is particularly valuable given the widespread resistance to chloroquine that has compromised malaria treatment efforts globally.
In clinical trials comparing ferroquine with existing therapies, the drug has demonstrated promising efficacy, particularly when combined with artesunate. A randomized trial conducted between October 2009 and September 2010 showed that ferroquine combined with artesunate achieved PCR-confirmed cure rates of 97-99% across different dosing regimens (2, 4, and 6 mg/kg ferroquine plus artesunate), significantly outperforming ferroquine monotherapy (79% cure rate at 4 mg/kg) .
The combination of ferroquine with artesunate represents a promising direction for future antimalarial therapy, following the WHO recommendation for artemisinin-based combination therapies.
Mechanism of Action
Antimalarial Mechanisms
Ferroquine's mechanism of action against Plasmodium parasites involves multiple pathways, distinguishing it from conventional antimalarials. The compound induces oxidative stress and subsequent destruction of the parasite membrane, resulting in potent parasiticidal effects . This dual mechanism—combining features of quinoline antimalarials with the redox properties of ferrocene—may explain its efficacy against chloroquine-resistant parasites.
Like chloroquine, ferroquine appears to accumulate within and deacidify lysosomes, but the ferrocene moiety introduces additional mechanisms. Research on ferroquine's anticancer activity has shown that it causes lysosomal membrane permeabilization, mitochondrial depolarization, and caspase-independent cell death . These mechanisms potentially apply to its antimalarial activity as well, offering multiple points of attack against the parasite.
The unique structure of ferroquine, with its lipophilic ferrocene group, likely facilitates membrane crossing and enhances accumulation in the parasite's acidic food vacuole, even in chloroquine-resistant strains that have developed efflux mechanisms for traditional quinolines .
Unique Properties of the Ferrocene Moiety
The ferrocene component of ferroquine contributes critically to its antimalarial properties beyond merely serving as a structural scaffold. The iron-containing organometallic group introduces redox activity that can generate reactive oxygen species, contributing to parasite death through oxidative stress mechanisms .
Additionally, the ferrocene moiety alters the physicochemical properties of the molecule compared to chloroquine, affecting lipophilicity, pKa values, and volume. These changes modify how the drug interacts with biological membranes and potential resistance mechanisms. Structure-activity relationship studies have confirmed that the precise positioning of the ferrocene unit within the molecule is crucial for optimal antimalarial activity .
The strategic incorporation of ferrocene represents a successful application of bioorganometallic chemistry in drug design, demonstrating how metal-containing structures can overcome resistance mechanisms that affect traditional organic antimalarials.
Clinical Development
Pharmacokinetic Profile
Ferroquine exhibits favorable pharmacokinetic properties that support its clinical development. First-in-human data from a phase Ia trial including 42 healthy Caucasian subjects confirmed a favorable profile characterized by dose-proportional increases in exposure up to 800 mg and a long apparent terminal half-life .
Further pharmacokinetic studies in Gabonese volunteers assessed single-dose administration, repeated dosing (once daily over 3 days), and potential food interactions . These studies provided the foundation for establishing appropriate dosing regimens for subsequent efficacy trials.
The long half-life of ferroquine offers potential advantages for treatment compliance and prophylactic applications, as less frequent dosing may be required compared to antimalarials with shorter half-lives.
Clinical Trial Results
Clinical trials of ferroquine have demonstrated promising efficacy, particularly when combined with artesunate. A pivotal phase II study conducted between October 2009 and September 2010 randomly assigned 326 eligible patients to different treatment groups .
At day 28, PCR-confirmed cure rates were:
-
97% (95% CI 90-100) for ferroquine 2 mg/kg plus artesunate
-
99% (93-100) for ferroquine 4 mg/kg plus artesunate
-
99% (93-100) for ferroquine 6 mg/kg plus artesunate
-
79% (68-88) for ferroquine 4 mg/kg monotherapy
The three dose groups of ferroquine plus artesunate met the non-inferiority hypothesis compared to standard treatments, supporting further development of this combination .
Beyond Malaria: Antitumor Activity
Effects on Cancer Cells
Recent research has revealed promising antitumor properties of ferroquine, suggesting potential applications beyond malaria treatment. Studies have demonstrated that ferroquine potently inhibits autophagy, perturbs lysosomal function, and impairs prostate tumor growth in vivo .
Microscopy analysis revealed significant morphological alterations and pronounced death of lymph node carcinoma of the prostate (LNCaP) cells following treatment with ferroquine (15 μM, 24 h). Cell viability assays confirmed that ferroquine reduced viability of these cancer cells in a dose- and time-dependent manner, with effects more pronounced than those of its parent compound chloroquine .
The reduction in cell viability induced by ferroquine was associated with significant cytolysis, as evidenced by the release of lactate dehydrogenase (LDH) into cell-culture supernatant. These findings suggest that ferroquine has direct cytotoxic effects on cancer cells that may complement its interference with autophagy .
Molecular Targets in Cancer
Ferroquine appears to target multiple molecular pathways relevant to cancer progression. Research has demonstrated that ferroquine negatively regulates Akt kinase and hypoxia-inducible factor-1α (HIF-1α), both of which play crucial roles in cancer cell survival and adaptation to hypoxic conditions .
The compound is particularly effective in starved and hypoxic conditions frequently observed in advanced solid cancers, suggesting potential applications in targeting metabolically stressed tumor regions that often prove resistant to conventional therapies .
Mechanistically, ferroquine induces lysosomal membrane permeabilization, mitochondrial depolarization, and caspase-independent cancer cell death. Additionally, it has been shown to enhance the anticancer activity of several chemotherapeutics, suggesting its potential application as an adjuvant to existing anticancer therapies .
The dual activity of ferroquine against both malaria parasites and cancer cells highlights the potential for drug repurposing and the value of organometallic compounds in addressing diverse therapeutic challenges.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume